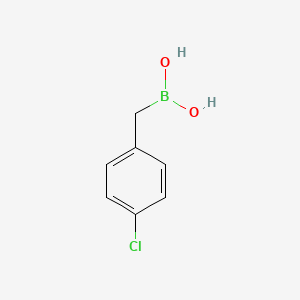

(4-Chlorobenzyl)boronic acid

Description

Properties

Molecular Formula |

C7H8BClO2 |

|---|---|

Molecular Weight |

170.40 g/mol |

IUPAC Name |

(4-chlorophenyl)methylboronic acid |

InChI |

InChI=1S/C7H8BClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 |

InChI Key |

YIRAAYDTFXIGOX-UHFFFAOYSA-N |

Canonical SMILES |

B(CC1=CC=C(C=C1)Cl)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorobenzyl Boronic Acid

Organometallic Precursor Strategies

Organometallic reagents, particularly Grignard and organolithium compounds, are powerful tools for the formation of carbon-boron bonds. These methods typically involve the reaction of a nucleophilic organometallic species with an electrophilic boron source.

Grignard Reagent Approaches for Benzyl (B1604629) Boronic Acid Synthesis

The Grignard reaction is a well-established method for forming carbon-carbon and carbon-heteroatom bonds. In the context of benzyl boronic acid synthesis, a benzyl Grignard reagent is reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

The general scheme for this approach is as follows:

Formation of the Grignard Reagent: 4-Chlorobenzyl chloride or bromide is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 4-chlorobenzylmagnesium halide. The initiation of this reaction can sometimes be challenging for chlorinated aromatic compounds nih.gov.

Borylation: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate at low temperature.

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to produce (4-Chlorobenzyl)boronic acid.

A patent describes a process for the preparation of benzylmagnesium chloride, which can be adapted for the 4-chloro substituted analogue google.comgoogle.comgoogle.com. The reaction of Grignard reagents with pinacolborane at ambient temperature in THF is also a viable method to obtain the corresponding pinacolboronates escholarship.org.

Table 1: Representative Conditions for Grignard-based Synthesis of Benzylboronic Acids This table presents a generalized procedure based on known Grignard reactions for benzylboronic acid synthesis, as direct literature data for the 4-chloro derivative is limited.

| Step | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 4-Chlorobenzyl chloride, Mg turnings, THF, reflux | 4-Chlorobenzylmagnesium chloride | - | google.comgoogle.com |

| 2 | 4-Chlorobenzylmagnesium chloride, B(OiPr)₃, THF, -78 °C to rt | (4-Chlorobenzyl)diisopropoxyborane | - | escholarship.org |

| 3 | (4-Chlorobenzyl)diisopropoxyborane, aq. HCl | This compound | - | escholarship.org |

Organolithium Intermediates in Borylation Reactions

Organolithium reagents offer an alternative to Grignard reagents for the synthesis of boronic acids. The "lithiation-borylation" methodology involves the deprotonation of a suitable precursor to form an organolithium intermediate, which is then quenched with a boron electrophile.

For the synthesis of this compound, this approach would involve the deprotonation of 4-chlorotoluene at the benzylic position using a strong base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting benzylic organolithium species is then reacted with a trialkyl borate, followed by hydrolysis.

The configurational stability of benzylic organolithiums can be a concern, but the use of appropriate solvents and low temperatures can mitigate this issue. While this method is powerful, direct deprotonation of 4-chlorotoluene can be challenging due to the acidity of the aromatic protons and potential side reactions. A more common approach is the halogen-metal exchange of a benzylic halide, though this is less direct for starting from 4-chlorotoluene. The use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with triisopropylborate has been shown to be effective for the ortho-lithiation and borylation of substituted aromatics, tolerating halogen substituents organic-chemistry.orgbris.ac.uk.

Table 2: Conceptual Conditions for Organolithium-based Synthesis of this compound This table outlines a plausible synthetic route, as specific literature for the direct benzylic lithiation-borylation of 4-chlorotoluene is not readily available.

| Step | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 4-Chlorotoluene, s-BuLi, TMEDA, Et₂O, -78 °C | 4-Chlorobenzyllithium | - | bris.ac.uk |

| 2 | 4-Chlorobenzyllithium, B(OiPr)₃, -78 °C to rt | Lithium (4-chlorobenzyl)triisopropoxyborate | - | bris.ac.uk |

| 3 | Lithium (4-chlorobenzyl)triisopropoxyborate, aq. HCl | This compound | - | bris.ac.uk |

Transition Metal-Catalyzed Borylation Methods

Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of organoboron compounds, offering milder reaction conditions and greater functional group tolerance compared to traditional organometallic methods.

C(sp³)-H Borylation for Benzyl Boronic Acid Formation

Direct borylation of C(sp³)-H bonds is an atom-economical approach that avoids the pre-functionalization of the starting material. Iridium and rhodium complexes are commonly used catalysts for this transformation. For the synthesis of this compound, the starting material would be 4-chlorotoluene.

Iridium-catalyzed borylation, often using catalysts like [Ir(cod)OMe]₂ with a bipyridine ligand, has been successfully applied to the benzylic C-H borylation of methylarenes nih.gov. The selectivity for the benzylic position over aromatic C-H bonds can be influenced by the choice of ligand and the boron reagent, with silylboranes showing promise in directing the borylation to the benzylic position nih.govberkeley.edu. An iron-catalyzed benzylic C-H borylation has also been reported, offering a more cost-effective and environmentally friendly alternative organic-chemistry.org.

Table 3: Representative Conditions for Iridium-Catalyzed C(sp³)-H Borylation of Toluene Derivatives This table is based on general methods for benzylic C-H borylation and can be conceptually applied to 4-chlorotoluene.

| Substrate | Catalyst System | Boron Reagent | Solvent | Product | Yield (%) | Reference |

| Toluene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Cyclohexane | Benzylboronic acid pinacol (B44631) ester | - | nih.gov |

| Substituted Toluene | Fe(OAc)₂ / ligand | B₂pin₂ | THF | Substituted benzylboronic acid pinacol ester | - | organic-chemistry.org |

Cross-Coupling Methods for Carbon-Boron Bond Formation

Cross-coupling reactions provide a reliable method for the synthesis of benzylboronic acids from benzyl halides. Palladium and nickel complexes are the most common catalysts for these transformations. The reaction typically involves the coupling of a benzyl halide, such as 4-chlorobenzyl bromide, with a diboron reagent, like bis(pinacolato)diboron (B₂pin₂), in the presence of a base.

Palladium-catalyzed borylation of benzyl halides has been demonstrated to be effective, giving the corresponding pinacol benzylboronates in high yields researchgate.net. Nickel-catalyzed Suzuki-type cross-coupling reactions of arylboronic acids with α-haloboronates also provide a route to benzyl boronic esters under mild conditions with a broad substrate scope d-nb.inforesearchgate.netbohrium.comnih.gov.

Table 4: Conditions for Palladium-Catalyzed Cross-Coupling for Benzylboronate Synthesis Based on a general procedure for the borylation of benzyl halides.

| Substrate | Catalyst | Ligand | Base | Boron Reagent | Solvent | Product | Yield (%) | Reference |

| Benzyl bromide | Pd(dba)₂ | P(4-MeOC₆H₄)₃ | KOAc | B₂pin₂ | Toluene | Benzylboronic acid pinacol ester | High | researchgate.net |

| 4-Chlorobenzyl bromide | PdCl₂(PPh₃)₂ | PPh₃ | KOPh | B₂pin₂ | Toluene | This compound pinacol ester | - | organic-chemistry.orgnih.gov |

Electrochemical Synthesis of Benzylboronic Acids

Electrochemical methods offer a green and efficient alternative for the synthesis of organoboron compounds, often avoiding the need for strong chemical oxidants or reductants. The electrochemical synthesis of benzylboronic acids can be achieved through the reductive coupling of benzyl halides with a boron source.

This method typically involves the electrolysis of a solution containing the benzyl halide (e.g., 4-chlorobenzyl bromide), a boron reagent like pinacolborane or a trialkyl borate, and a supporting electrolyte in an undivided cell with a sacrificial anode (e.g., magnesium or aluminum) researchgate.net. The reaction proceeds at room temperature and provides the desired benzylboronic acid or ester in moderate to good yields researchgate.net. A fast and scalable transition-metal-free borylation of alkyl halides, including benzyl halides, has been reported using electroreduction organic-chemistry.org.

Table 5: General Conditions for Electrochemical Synthesis of Benzylboronic Esters This table outlines a general procedure applicable to 4-chlorobenzyl halides.

| Substrate | Boron Reagent | Electrode (Anode/Cathode) | Solvent | Product | Yield (%) | Reference |

| Benzyl bromide | Pinacolborane | Mg / Stainless steel | THF | Benzylboronic acid pinacol ester | - | researchgate.net |

| Alkyl halides | B₂cat₂ | Mg / Carbon cloth | DMAc | Alkylboronic acid pinacol ester | up to 80% | organic-chemistry.org |

Electrosynthesis from Benzyl Halides and Borate Esters

A modern and efficient approach for synthesizing benzylboronic acids and esters involves the electrochemical reductive coupling of benzyl halides with borating agents like trialkyl borates or pinacolborane. researchgate.net This method offers a direct, one-step synthesis under mild conditions, avoiding the need for pre-formed, highly reactive organometallic reagents such as Grignard or organolithium compounds. sciencemadness.org

The electrosynthesis is typically performed in an undivided electrochemical cell equipped with a sacrificial anode, often made of magnesium or aluminum, and an inert cathode. researchgate.netsciencemadness.org The process involves the electroreduction of the benzyl halide at the cathode to form a benzyl anion intermediate. This reactive species then couples with the borating agent present in the electrolyte solution to yield the desired benzylboronic acid or ester. researchgate.net For instance, the electroreduction of a benzylic halide in the presence of a trialkyl borate or pinacolborane can produce benzylboronic acids and esters in moderate to good yields. researchgate.net

The choice of solvent and supporting electrolyte is crucial for the reaction's success. Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF). researchgate.netsciencemadness.org The use of a sacrificial anode is advantageous as it prevents the oxidation of the desired product and maintains a constant supply of metal cations that can form soluble salts with the halide ions produced during the reaction. researchgate.net

Table 1: Parameters in the Electrosynthesis of Benzylboronic Acids/Esters

| Parameter | Description | Common Examples |

| Substrate | The starting benzyl halide. | 4-Chlorobenzyl chloride, 4-Chlorobenzyl bromide |

| Borating Agent | The source of the boron moiety. | Trialkyl borates (e.g., B(OMe)₃, B(OiPr)₃), Pinacolborane (HBpin) |

| Anode | Sacrificial metal electrode. | Magnesium (Mg), Aluminum (Al) |

| Cathode | Inert electrode where reduction occurs. | Stainless steel, Nickel foam |

| Solvent | Medium for the electrochemical reaction. | Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Conditions | Reaction environment. | Room temperature, Constant current intensity |

This electrochemical approach represents a significant advancement over classical methods, which often require low temperatures and are incompatible with many functional groups. sciencemadness.org

Radical Borylation Processes under Electrochemical Conditions

Electrochemical methods are also instrumental in promoting radical borylation reactions. These processes involve the generation of radical intermediates, which then react with a boron source. For substrates like (hetero)aryl chlorides, which are typically challenging to reduce, specialized electrochemical techniques have been developed. nih.gov

One such strategy employs cumulene-based organic electrocatalysts to mediate the electroreductive radical borylation of unactivated (hetero)aryl chlorides. nih.govchemrxiv.org This approach avoids the need for photoirradiation and allows for the efficient borylation of even electron-rich chloroarenes under mild conditions. nih.govchemrxiv.org The mechanism involves the transfer of an electron from a reduced cumulene mediator to the aryl chloride, leading to the cleavage of the carbon-chlorine bond and the formation of an aryl radical. This radical is then trapped by a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronate ester. chemrxiv.org

While this specific methodology has been demonstrated for aryl chlorides, the underlying principles of electrochemically generated radicals can be extended to benzylic systems. The generation of a benzyl radical via the reduction of a benzyl halide, followed by its trapping with a suitable boron-containing radical trap, offers a pathway to benzylboronic esters. These radical processes often exhibit high functional group tolerance. rsc.org

Other Emerging Synthetic Routes

Beyond direct electrosynthesis, other innovative methods for preparing benzylboronic acid derivatives are gaining prominence. These routes often leverage photochemical activation or adhere to the principles of green chemistry.

Light-Promoted Homologation Strategies for Benzylboronates

Photochemical strategies have emerged as a powerful tool for the synthesis of alkyl boronic esters from readily available electrophiles. acs.org One notable method employs a nucleophilic dithiocarbonyl anion as an organocatalyst, which generates radicals from benzylic halides under visible light irradiation. acs.org This process is not dependent on the redox properties of the substrate, making it applicable to a wide range of benzyl chlorides, bromides, and even mesylates, which are often inert in other metal-free borylation protocols. acs.org

The reaction typically involves irradiating a mixture of the benzyl halide, a boron source like bis(catecholato)diboron (B₂cat₂), and a catalytic amount of the dithiocarbamate catalyst with blue LEDs. acs.org The photochemically excited catalyst initiates a radical chain reaction, leading to the formation of the benzyl boronate ester. This method is characterized by its mild reaction conditions (ambient temperature) and high tolerance for various functional groups. acs.org

Another light-driven approach involves the activation of benzylic C–OH bonds using a neutral boryl radical generated via photoredox catalysis. acs.org This strategy allows for the direct transformation of benzyl alcohols, which are widely available, into valuable organoboron compounds.

Green Chemistry Principles in Benzylboronic Acid Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic routes for benzylboronic acids. The electrochemical methods described above are inherently greener than many traditional syntheses. researchgate.net By replacing stoichiometric, strong, and often pyrophoric organometallic reagents like Grignard reagents with electricity, electrosynthesis reduces waste and improves safety. sciencemadness.org These reactions are often performed at room temperature under mild conditions, further contributing to their sustainability. researchgate.net

Key green advantages of electrosynthesis include:

Atom Economy: Electrochemical reactions can be highly efficient, maximizing the incorporation of starting materials into the final product.

Reduced Waste: They avoid the use of stoichiometric metal reductants that generate significant inorganic waste.

Milder Conditions: Operating at ambient temperature and pressure reduces energy consumption. sciencemadness.org

Functional Group Tolerance: The mild conditions allow for the synthesis of complex molecules without the need for extensive protecting group strategies. rsc.org

The development of catalytic, metal-free borylation reactions, such as the light-promoted strategies, also aligns with green chemistry principles by minimizing reliance on transition metal catalysts. acs.org These emerging routes underscore a shift towards more sustainable and environmentally benign methods for the synthesis of valuable chemical compounds like this compound.

Reactivity and Reaction Mechanisms of 4 Chlorobenzyl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. rsc.orgrsc.org (4-Chlorobenzyl)boronic acid, as a benzylic boronic acid, partakes in these and other carbon-carbon bond-forming reactions, offering a pathway to complex molecular architectures.

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. youtube.com For this compound, this typically involves its reaction with various aryl or vinyl halides. The substrate scope is broad, encompassing a variety of coupling partners.

Key aspects of the substrate scope and selectivity in Suzuki-Miyaura reactions involving benzylboronic acids include:

Aryl Halides : A wide range of aryl chlorides, bromides, and iodides can be successfully coupled with benzylboronic acids. Aryl chlorides, being less reactive, often require more specialized catalyst systems to achieve high yields. researchgate.net

Heteroaryl Halides : The coupling extends to heteroaromatic halides, providing access to a diverse array of heterocyclic compounds, which are prevalent in pharmacologically active molecules. nih.gov

Functional Group Tolerance : A significant advantage of the Suzuki-Miyaura coupling is its high functional group tolerance. Esters, ketones, amides, and nitriles on either coupling partner are generally well-tolerated. rsc.orgrsc.org

The table below summarizes representative examples of Suzuki-Miyaura cross-coupling reactions with benzyl (B1604629) halides and arylboronic acids, which is the reverse of the reaction with this compound but illustrates the general reactivity and yields for this type of coupling.

| Benzyl Halide Partner | Arylboronic Acid Partner | Catalyst System | Solvent | Yield (%) |

| Benzyl chloride | Phenylboronic acid | Pd(PPh₃)(OAc)₂ | Toluene/Water | 92 |

| 4-Methylbenzyl chloride | Phenylboronic acid | KAPs(Ph-PPh₃)-Pd | Ethanol | 94 |

| 4-Chlorobenzyl chloride | Phenylboronic acid | KAPs(Ph-PPh₃)-Pd | Ethanol | 90 |

Data adapted from studies on Suzuki-Miyaura couplings of benzyl halides. rsc.org

While the Suzuki-Miyaura reaction is the most prominent for boronic acids, the principles of transmetalation can be extended to other metal-catalyzed cross-couplings, although direct participation of boronic acids in reactions like the Heck or Sonogashira coupling is not standard. However, variations and related processes exist:

Sonogashira Coupling : This reaction typically couples terminal alkynes with aryl or vinyl halides. While boronic acids are not the primary substrate, related boron compounds can be involved in similar palladium- and copper-catalyzed alkynylations.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene. Boronic acids are not directly used in the conventional Heck reaction pathway.

Nickel-Catalyzed Couplings : Nickel catalysts are also effective for C(sp²)-C(sp³) Suzuki-type cross-coupling reactions. For instance, arylboronic acids can couple with α-haloboronic esters in the presence of a nickel catalyst to generate benzyl boronic esters. nih.gov This highlights the versatility of metal catalysts in facilitating bond formation involving organoboron compounds.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substructures from each starting material. nih.gov Boronic acids, including benzylboronic acid derivatives, can participate in MCRs, such as the Petasis reaction (also known as the borono-Mannich reaction).

The Petasis reaction involves the reaction of an amine, a carbonyl compound (often an α-hydroxy aldehyde or ketone), and a boronic acid to form α-amino alcohols or their derivatives. This reaction is a valuable tool for the synthesis of biologically relevant molecules.

Another example is the Ugi-type multicomponent reaction, where bifunctional phenylboronic acid derivatives can be employed to create diverse molecular scaffolds, which can then undergo further modifications like a subsequent Suzuki coupling. nih.gov

Oxidative Transformations of the Carbon-Boron Bond

The carbon-boron bond in this compound is susceptible to oxidative cleavage, a property that can be harnessed to introduce oxygen-containing functional groups. This transformation provides a synthetic route to alcohols, aldehydes, and carboxylic acids from organoboron precursors.

Photo-induced methods offer a mild and often highly selective way to functionalize molecules. Visible light-induced processes, in the presence of a suitable photocatalyst, can initiate the oxidative cleavage of carbon-heteroatom bonds. rsc.org In the context of the C-B bond, photolysis can be used to generate radical species that lead to bond cleavage and subsequent functionalization. For instance, the photolysis of N-tosylhydrazone salts can generate a diazoalkane, which then undergoes carboborylation, and under mild conditions, the resulting benzylboronic acid can be isolated. rsc.org While not a direct oxidative cleavage, it demonstrates the utility of light in C-B bond manipulations. The cleavage of the C-Si bond in benzyltrimethylsilane (B1265640) radical cations, a related process, has been shown to occur under photochemical conditions. cmu.edu

The oxidation of the carbon-boron bond is a fundamental transformation for boronic acids. The general mechanism for the oxidation of a boronic acid to an alcohol involves the reaction with an oxidant, such as hydrogen peroxide, to form a boronate intermediate. This is followed by a 1,2-migration of the alkyl or aryl group from the boron to the oxygen atom, which is often the rate-limiting step. nih.gov Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding alcohol and boric acid. nih.gov

Oxidation to Benzoic Acids : Further oxidation of the initially formed benzyl alcohol can lead to the corresponding benzoic acid. Various oxidizing agents, including chromium trioxide (CrO₃) with periodic acid, can efficiently oxidize substituted toluenes and diarylmethanes to the corresponding benzoic acids and ketones. organic-chemistry.org

Oxidation to Ketones : Benzylic C-H oxidation is a key method for preparing aromatic ketones. nih.gov While this typically refers to the oxidation of a methylene (B1212753) group, the principle can be applied after the formation of a diarylmethane product from a Suzuki coupling involving this compound. The oxidation of benzylic boronic esters directly to ketones has also been reported. researchgate.net The mechanism often involves the formation of a peroxide intermediate when using oxidants like tert-butyl hydroperoxide, which then rearranges to yield the carbonyl product. organic-chemistry.orgresearchgate.net A proposed mechanism for the oxidation of benzylic alcohols to ketones involves the formation of a copper-alkoxide intermediate which then undergoes β-hydride elimination. researchgate.net

The table below provides examples of oxidants used for the conversion of benzylic positions to carbonyls.

| Substrate Type | Oxidant | Product Type |

| Benzylic Boronic Esters | Peroxides | Ketones |

| Diaryl-methanes | CrO₃ / Periodic Acid | Ketones |

| Substituted Toluenes | CrO₃ / Periodic Acid | Benzoic Acids |

| Alkylarenes | tert-Butyl hydroperoxide | Ketones |

Data compiled from various sources on benzylic oxidation. organic-chemistry.orgresearchgate.net

Comparison of Reactivity with Benzyl Silanes in Oxidative Cleavage

The oxidative cleavage of carbon-heteroatom bonds is a fundamental transformation in organic synthesis, allowing for the conversion of organoboranes and organosilanes into alcohols. While both this compound and benzyl silanes can undergo this transformation, their reactivity and the specific conditions required for the cleavage differ significantly.

The oxidative cleavage of the carbon-boron (C-B) bond in benzylboronic acids is a well-established and generally facile process. It typically proceeds under mild, basic conditions using hydrogen peroxide (H₂O₂). The reaction mechanism involves the formation of a hydroperoxyboronate intermediate, followed by the migration of the benzyl group from the boron to the oxygen atom, ultimately yielding the corresponding alcohol after hydrolysis. The presence of the electron-withdrawing chloro group on the aromatic ring of this compound does not significantly impede this process.

In contrast, the oxidative cleavage of the carbon-silicon (C-Si) bond in benzyl silanes, often referred to as the Fleming-Tamao oxidation, requires more specific and often harsher conditions. This process is typically a two-step sequence. First, the silane (B1218182) is activated with a fluoride (B91410) source, such as potassium fluoride (KF), to form a more reactive pentacoordinate silicate. nih.gov In the second step, this intermediate is oxidized with a peroxy acid or hydrogen peroxide to yield the alcohol. nih.gov This requirement for a specific activator (a fluoride source) highlights a key difference in the inherent reactivity of the C-B and C-Si bonds towards oxidative cleavage. The C-B bond is more readily cleaved under simple basic oxidative conditions, whereas the more robust C-Si bond necessitates a distinct activation step.

| Parameter | This compound (C-B Cleavage) | Benzyl Silanes (C-Si Cleavage) |

|---|---|---|

| Typical Reagents | Hydrogen peroxide (H₂O₂) and a base (e.g., NaOH, NaOAc) | 1. Fluoride source (e.g., KF, TBAF) 2. Oxidant (e.g., H₂O₂, MCPBA) nih.gov |

| Reaction Type | Direct oxidation of the boronic acid | Two-step: Activation followed by oxidation nih.gov |

| General Conditions | Mild, basic | Requires specific fluoride activation; can be mild to moderate |

Electrophilic and Nucleophilic Reactivity at the Boron Center

The boron center of this compound exhibits dual reactivity, capable of acting as both an electrophile and, upon activation, a nucleophile. This versatility is central to its synthetic utility.

Electrophilic Reactivity: In its ground state, the boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This electron deficiency confers significant Lewis acidic character to the boron atom, making it an electrophile. researchgate.netwikipedia.org It readily accepts a pair of electrons from Lewis bases (nucleophiles) such as amines, hydroxides, or alcohols. This electrophilicity is the basis for its ability to form reversible covalent complexes with diols and other bidentate ligands, a property widely exploited in sensors and supramolecular chemistry. wikipedia.orgnih.gov In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this Lewis acidity facilitates the initial interaction with the basic medium to form a boronate species, which is crucial for the transmetalation step.

Nucleophilic Reactivity: While inherently electrophilic, the reactivity of benzylboronic esters can be inverted, transforming them into potent nucleophiles. This is achieved through the formation of a tetracoordinate boronate "ate" complex. nih.gov When this compound (or its corresponding ester derivative) is treated with a strong, irreversible Lewis base, such as an alkyllithium reagent (e.g., s-butyllithium), the base coordinates to the empty p-orbital of the boron atom. nih.govnih.gov This creates a stable, anionic boronate complex where the boron center is sp³ hybridized and bears a formal negative charge. This activation significantly increases the electron density on the attached benzyl group, rendering it highly nucleophilic. nih.gov The resulting "ate" complex can then participate in reactions with a wide range of electrophiles, such as aldehydes, imines, and alkyl halides, to form new carbon-carbon bonds, often with high chemoselectivity. nih.govnih.gov

| Reactivity Mode | Description | Activating Species/Conditions | Typical Reactions |

|---|---|---|---|

| Electrophilic | The sp² boron atom acts as a Lewis acid, accepting an electron pair. researchgate.net | None required (inherent property) | Complexation with diols/amines, interaction with bases in catalysis. wikipedia.orgnih.gov |

| Nucleophilic | Formation of a tetracoordinate anionic "ate" complex renders the benzyl group nucleophilic. nih.gov | Strong Lewis bases (e.g., alkyllithium reagents). nih.gov | Addition to aldehydes, imines, epoxides; alkylation with alkyl halides. nih.gov |

Functional Group Compatibility and Chemoselectivity

A significant advantage of using this compound in organic synthesis is its remarkable functional group compatibility and the potential for high chemoselectivity. These features have established boronic acids as indispensable reagents, particularly in the synthesis of complex molecules and pharmaceuticals. chemrxiv.org

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. This compound can be employed in highly chemoselective transformations. In Suzuki-Miyaura reactions involving substrates with multiple different halogen atoms (e.g., iodo, bromo, chloro groups), coupling can often be directed to the most reactive halide (I > Br > OTf > Cl) by carefully selecting the catalyst and reaction conditions. thieme-connect.de Furthermore, when different organoboron species are present in the same molecule (e.g., a boronic acid and a boronic ester), selective reaction at one site can be achieved by controlling factors such as the base, solvent, and temperature, which influence the rate of transmetalation. strath.ac.uk For instance, boronic acids are generally more reactive than their corresponding pinacol (B44631) esters in Suzuki-Miyaura couplings, allowing for selective reaction of the acid in the presence of the ester. researchgate.net

| Group Type | Compatibility | Notes |

|---|---|---|

| Esters, Amides, Ketones | High | Generally stable under typical cross-coupling conditions. chemrxiv.org |

| Alcohols, Ethers, Amines | High | Tolerated, although the basicity of amines can influence the reaction. chemrxiv.org |

| Nitriles | High | Generally non-reactive under coupling conditions. |

| Nitro Groups | Moderate-High | Tolerated in many cases, but can sometimes be reduced by certain catalyst systems. acs.org |

| Aldehydes | Moderate | Can be sensitive to basic conditions, potentially leading to side reactions. |

| Strong Acids/Bases | Low | Prone to protodeboronation in acidic media; strong bases can lead to undesired reactions. nih.gov |

Catalysis and Catalytic Cycles Involving 4 Chlorobenzyl Boronic Acid

Role in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates from stable precursors. Organoboronic acids, including (4-chlorobenzyl)boronic acid, are effective radical precursors under these conditions.

The activation of the C–B bond in organoboronic acids is key to their role in photoredox catalysis. While the C–B bond is generally stable, its activation can be facilitated to enable single-electron oxidation. dntb.gov.ua One common strategy involves the formation of more easily oxidizable organoboronate complexes. This can be achieved by reacting the boronic acid with Lewis bases, such as nitrogen-containing compounds, or through the addition of an oxygen anion-radical formed during the photocatalytic cycle. dntb.gov.ua

Upon photoexcitation, a photocatalyst can enter an excited state, becoming a potent reductant. This excited catalyst can then reduce a substrate to generate a radical anion. In some systems, this catalyst radical anion is itself a photocatalyst that, upon further photoexcitation, generates a highly energized species capable of reducing challenging substrates like aryl chlorides. youtube.com This process of single-electron transfer to the activated boronate complex leads to the homolytic cleavage of the C–B bond, generating a benzylic radical corresponding to the (4-chlorobenzyl) fragment. This radical is a key intermediate that can participate in various bond-forming reactions. dntb.gov.uaresearchgate.net

Once the (4-chlorobenzyl) radical is generated, it enters a catalytic cycle to form new carbon-carbon or carbon-heteroatom bonds. In a typical cycle, the radical intermediate adds to a suitable coupling partner, such as an activated alkene or another radical acceptor. For instance, in radical-polar cross-coupling reactions, the alkyl radical generated from a redox-active ester can add to a styrene (B11656) boronic acid. researchgate.net

A proposed mechanism involves the irradiation of a photocatalyst, which becomes excited and facilitates the formation of the necessary radical species. researchgate.net Concurrently, the boronic acid can form a boronate complex, which is primed for subsequent steps. The catalytic cycle is closed by the regeneration of the ground-state photocatalyst, allowing the process to repeat. These photoredox-mediated transformations are advantageous due to their mild reaction conditions and high functional group tolerance. nih.gov

Transition Metal Catalysis with this compound as a Coupling Partner

This compound is a widely used coupling partner in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the benzylic carbon of the boronic acid and an electrophilic partner, typically an organohalide.

Palladium catalysis is the most established method for Suzuki-Miyaura cross-coupling reactions. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov The efficiency and scope of these reactions are heavily dependent on the ligand coordinated to the palladium center.

Ligand design is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands have proven particularly effective.

Dialkylbiaryl Phosphine Ligands : Ligands such as SPhos and XPhos have expanded the scope of Suzuki-Miyaura coupling to include less reactive aryl chlorides and sterically hindered substrates. nih.gov These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.

N-Heterocyclic Carbene (NHC) Ligands : Bulky NHC ligands have also been developed, demonstrating high efficacy in the coupling of aryl chlorides. A novel bis-phenanthryl NHC-palladium acetate (B1210297) catalyst has shown high yields at room temperature for coupling various aryl chlorides. organic-chemistry.org

P,O-Chelating Ligands : Ligands that can chelate to the metal center through different atoms, such as phosphorus and oxygen, can also enhance catalytic activity. The 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane ligand, for example, functions as a P,O-chelating ligand that generates stable and efficient mono-phosphine palladium intermediates suitable for the arylation of aryl chlorides. acs.org

The choice of ligand can also control selectivity in molecules with multiple reactive sites. For example, using PCy₃·HBF₄ as a ligand with a palladium catalyst can selectively promote the coupling at a C(sp²)-Br bond over a C(sp³)-Cl bond. nih.gov

| Ligand Type | Example Ligand(s) | Key Feature(s) | Application with Aryl Chlorides |

| Dialkylbiaryl Phosphines | SPhos, XPhos | Bulky and electron-rich | Enables coupling of unactivated and hindered aryl chlorides. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Bis-phenanthryl NHC | High steric shielding | Effective for coupling at room temperature, including hindered products. organic-chemistry.org |

| P,O-Chelating Ligands | 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane | Forms stable mono-phosphine chelates | Efficient for a wide variety of aryl chlorides and boronic acids. acs.org |

While palladium remains dominant, copper and rhodium catalysts offer alternative and sometimes complementary reactivity for reactions involving boronic acids.

Copper-Catalyzed Processes: Copper catalysis is a cost-effective alternative for C-B bond functionalization. Copper-catalyzed reactions can be used for stereospecific cross-couplings of boronic esters with various electrophiles. nih.gov A notable application is the Suzuki-Miyaura-type cross-coupling of benzylic bromides with arylboronic acids, which proceeds efficiently using a bidentate nitrogen ligand to produce 1,1-diarylalkanes. researchgate.net Copper catalysts are also effective for constructing thioglycosides through the cross-coupling of glycosyl thiosulfonates and boronic acids. nih.gov

Rhodium-Catalyzed Processes: Rhodium catalysts are particularly valuable for asymmetric synthesis. They are widely used in the conjugate addition of arylboronic acids to various electron-deficient olefins.

Addition to Aldehydes: Rhodium complexes can catalyze the addition of organoboronic acids to aldehydes to yield secondary alcohols. nih.gov

Asymmetric 1,4-Addition: Chiral rhodium-diene complexes catalyze the asymmetric 1,4-addition of arylboronic acids to nitroalkenes, producing chiral nitro compounds with excellent enantioselectivity. rsc.orgnih.gov This transformation is valuable for synthesizing chiral building blocks.

Addition to Ketones: The enantioselective addition of arylboronic acids to N-heteroaryl ketones can be achieved using rhodium catalysts with specific chiral ligands like WingPhos, providing access to valuable chiral α-heteroaryl tertiary alcohols. rsc.org

Nickel catalysis has emerged as a powerful and economical alternative to palladium for cross-coupling reactions, particularly for activating challenging C–O and C–F bonds. organic-chemistry.orgbeilstein-journals.org

Base-Free Suzuki-Miyaura Coupling: Inexpensive nickel catalysts, such as those derived from Ni(cod)₂, can mediate the cross-coupling of boronic acids with partners like chromene acetals under base-free conditions. These reactions show good tolerance for various functional groups, including the chloro substituent present in this compound. organic-chemistry.org

Cross-Electrophile Coupling: Nickel catalysts are effective in cross-electrophile coupling reactions, for instance, between aryl chlorides and alkyl chlorides. The selectivity of these reactions can be enhanced by the synergistic effect of bromide or iodide additives. nih.gov

Catalyst Precursors: Both Ni(0) and Ni(I) compounds can serve as precursors for catalytically active species in Suzuki-Miyaura reactions. Ni(0) compounds like Ni(PPh₃)₄ are often the active catalytic species, capable of coupling chloroarenes with phenylboronic acid. researchgate.net

The development of nickel-catalyzed methods provides a robust platform for utilizing this compound in the synthesis of diverse molecular structures, often under milder conditions and with higher functional group compatibility than traditional methods.

Mechanistic Insights into Catalyst Activation and Regeneration

The catalytic activity of boronic acids, including this compound, hinges on the activation of a substrate, typically a carboxylic acid, to facilitate a subsequent reaction. The activation process generally begins with the reaction between the boronic acid and the carboxylic acid. This is a dehydration reaction that forms a key intermediate known as an acyloxyboronate or (acyloxy)boron intermediate. rsc.orgnih.gov This intermediate is significantly more electrophilic than the original carboxylic acid, rendering it susceptible to nucleophilic attack.

The formation of this active intermediate is an equilibrium process. rsc.org To drive the reaction forward and ensure efficient catalyst turnover, the removal of water is essential. rsc.org This is commonly achieved by using dehydrating agents, such as molecular sieves, or by azeotropic removal of water under reflux conditions. rsc.orgacs.org The Lewis acidity of the boron atom plays a crucial role in this activation step; stronger Lewis acidity enhances the formation of the acyloxyboron intermediate and its subsequent reactivity. rsc.org

Catalyst regeneration is an intrinsic part of the catalytic cycle. After the activated intermediate reacts with a nucleophile (e.g., an amine in an amidation reaction) to form the final product, the boronic acid catalyst is released. rsc.org It can then participate in a new cycle by reacting with another molecule of the carboxylic acid. A well-designed catalytic process ensures that the catalyst remains active for multiple turnovers. In some cases, the catalyst, such as an ortho-iodoarylboronic acid, has been shown to be recyclable. acs.org

General mechanisms of catalyst deactivation can include poisoning, fouling, sintering, or mechanical failure. mdpi.com However, in the context of homogeneous boronic acid catalysis, a key challenge is preventing the formation of catalytically inactive species. For instance, in certain reactions, the interaction of the boronic acid with other species in the reaction mixture, such as the amine nucleophile, can lead to the formation of unreactive complexes that hinder the catalytic process. nih.gov

Boron-Catalyzed Reactions (Benzylboronic Acid as a Catalyst)

Boronic acids are versatile catalysts for a variety of organic transformations, primarily those involving the activation of hydroxyl-containing functional groups like carboxylic acids and alcohols. rsc.orgresearchgate.net Their catalytic utility stems from the unique electronic properties of the boron atom, which acts as a Lewis acid, enabling reversible covalent bond formation with these groups. nih.gov This activation strategy circumvents the need for stoichiometric activating agents, leading to more atom-economical and environmentally benign processes. rsc.org

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation in chemistry. Boronic acids, including arylboronic acids like this compound, have emerged as effective catalysts for this reaction. rsc.orgorgsyn.org The general mechanism, as supported by theoretical calculations, involves the initial activation of the carboxylic acid by the boronic acid catalyst. nih.govrsc.org

The catalytic cycle can be summarized in the following key steps:

Activation: The boronic acid reacts with the carboxylic acid in a dehydration step to form a mono(acyloxy)boronic acid intermediate. rsc.orgrsc.org The removal of water is critical for this step to proceed efficiently. rsc.org

Nucleophilic Attack: An amine molecule then performs a nucleophilic attack on the carbonyl carbon of the activated acyl group in the intermediate. rsc.org

Product Formation and Catalyst Regeneration: This attack leads to the formation of a tetracoordinate intermediate. The subsequent cleavage of the C-O bond in this intermediate is often the rate-determining step, yielding the final amide product and regenerating the boronic acid catalyst, which can then enter the next catalytic cycle. rsc.org

Recent investigations, however, have brought the traditionally accepted mechanism involving a monomeric acyloxyboron intermediate into question. nih.govsemanticscholar.org Alternative pathways have been proposed, suggesting that the reaction may proceed through the formation of dimeric B-X-B motifs (where X can be oxygen or a nitrogen-containing group). These dimeric structures are thought to be uniquely capable of activating the carboxylic acid while simultaneously coordinating the amine for delivery to the carbonyl group. nih.gov

The electronic properties of the arylboronic acid catalyst significantly influence its activity. Electron-withdrawing groups on the aromatic ring, such as the chloro group in this compound, can enhance the Lewis acidity of the boron atom, potentially increasing catalytic efficiency. rsc.org

| Step | Description | Key Intermediates |

| 1. Catalyst Activation | Reaction of boronic acid with carboxylic acid. | Acyloxyboronic acid |

| 2. Nucleophilic Attack | Amine attacks the activated carbonyl group. | Tetracoordinate acyl boronate |

| 3. Product Formation | C-O bond cleavage yields the amide. | Amide product |

| 4. Catalyst Regeneration | Boronic acid is released to start a new cycle. | Boronic acid |

This table outlines the proposed steps in the boronic acid-catalyzed amidation reaction.

The interaction between the boron atom of the catalyst and the nitrogen atom of the amine substrate is a critical aspect of the catalytic cycle, and its nature has been a subject of detailed investigation. nih.gov Studies have shown that rapid reactions occur between amines and various boron compounds, indicating that such B-N interactions are highly probable during the amidation process. nih.govsemanticscholar.org

There are several ways in which boron-nitrogen interactions can influence the reaction:

Productive Interactions: In some proposed mechanisms, the boron catalyst not only activates the carboxylic acid but also plays a role in "organizing" the amine nucleophile for an effective attack on the activated carbonyl. This can occur through the formation of transient boron-nitrogen coordination complexes. nih.gov In compounds designed with neighboring amine and boronic acid groups, this proximity can lead to cooperative effects, enhancing catalytic activity. acs.org

Inhibitory Interactions: The interaction between the amine and the boronic acid can also be detrimental to catalysis. The formation of stable, unreactive amino-carboxylate complexes can sequester the catalyst and prevent it from participating in the desired catalytic cycle. nih.gov Similarly, strong coordination of the amine to the Lewis acidic boron center can suppress its ability to activate the carboxylic acid. rsc.org

Some catalyst designs have strategically utilized these interactions. For instance, catalysts with bulky groups near the boron atom have been developed to sterically hinder the coordination of amines. This prevents the loss of Lewis acidity at the active intermediate, which is crucial for maintaining high catalytic activity. rsc.org Therefore, a delicate balance is required; the boron-nitrogen interaction must be strong enough to facilitate the reaction but not so strong as to form an irreversible, inactive complex.

| Type of B-N Interaction | Effect on Catalysis | Mechanistic Implication |

| Transient Coordination | Potentially activating | Orients the amine for nucleophilic attack. |

| Stable Complex Formation | Inhibitory | Sequesters the catalyst in an unreactive state. |

| Steric Hindrance | Potentially activating | Prevents coordination of amine to the active intermediate, preserving Lewis acidity. |

This table summarizes the different roles that boron-nitrogen interactions can play in boronic acid-catalyzed reactions.

Advanced Spectroscopic and Mechanistic Characterization of Reactions

In-Situ Spectroscopic Techniques for Monitoring Reaction Progress (e.g., NMR, IR)

The real-time monitoring of reactions involving (4-Chlorobenzyl)boronic acid is essential for understanding reaction kinetics and mechanism. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for observing the transformation of reactants to products and identifying fleeting intermediate species without the need for isolating them from the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature rapid injection NMR spectroscopy has proven invaluable in studying the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation where boronic acids are pivotal. illinois.edu This technique allows for the direct observation and characterization of pre-transmetalation intermediates, which are key to understanding the transfer of the organic moiety from boron to the palladium catalyst. illinois.eduillinois.edu While specific in-situ NMR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles established from studies on analogous arylboronic acids are broadly applicable. These studies reveal the formation of palladium-oxygen-boron linkages, which can exist as tricoordinate boronic acid complexes or tetracoordinate boronate complexes. illinois.edunih.gov

Isolation and Characterization of Reaction Intermediates

The isolation and structural characterization of reaction intermediates provide direct evidence for proposed mechanistic pathways. In the context of palladium-catalyzed cross-coupling reactions involving boronic acids, the focus is often on identifying the species involved in the critical transmetalation step.

Studies on Suzuki-Miyaura reactions have successfully identified and characterized pre-transmetalation intermediates through techniques like low-temperature NMR. illinois.eduresearchgate.net These intermediates often involve the formation of a bond between the palladium center and an oxygen atom of the boronic acid or a derived boronate species. illinois.edunih.gov For example, tricoordinate boronic acid complexes and both 2:1 and 1:1 palladium-to-boron tetracoordinate boronate complexes have been identified. illinois.edu Although the direct isolation and crystallographic characterization of such intermediates derived specifically from this compound are not reported in the available literature, the established reactivity patterns of arylboronic acids suggest that similar intermediates would be formed. The electron-withdrawing nature of the chloro-substituent on the benzyl (B1604629) group could potentially influence the stability and reactivity of these intermediates.

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the factors that control the rate of a chemical reaction and to elucidating its mechanism. For the Suzuki-Miyaura reaction, kinetic analyses have provided insights into the rate-determining step and the influence of various reaction parameters, such as the nature of the reactants, catalyst, and base.

Kinetic investigations of Suzuki-Miyaura couplings have shown that the reaction order with respect to the borane (B79455) can be zero, indicating that the transmetalation step may not be the rate-determining step under all conditions. acs.orgnih.gov For some systems, the rate-determining step has been identified as the oxidative addition of the aryl halide to the palladium(0) catalyst or the hydrolysis of the palladium(II)-halide complex. acs.orgnih.gov The rate of transmetalation can be significantly affected by the nature of the boronic acid derivative, with boronic esters sometimes exhibiting enhanced rates compared to the corresponding boronic acids. illinois.edunih.gov While specific kinetic data for the reactions of this compound are not extensively available, it is expected that the electron-withdrawing chlorine atom would influence its reactivity in comparison to unsubstituted benzylboronic acid.

Table 1: Representative Kinetic Data for Suzuki-Miyaura Reactions

| Boronic Acid/Ester | Coupling Partner | Catalyst System | Rate Constant (s⁻¹) | Reference |

| Arylboronic Acid | Aryl Halide | Pd(PPh₃)₄ | Varies with substrate | nih.gov |

| Catechol Arylboronate Ester | Aryl Halide | Pd(II) complex | ~4.3 times faster than acid | nih.gov |

| Boroxine (B1236090) | Aryl Halide | Pd(II) complex | ~9.3 times faster than acid | nih.gov |

Note: This table presents generalized kinetic information for analogous systems to provide context, as specific data for this compound is not available in the cited literature.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for mechanistic pathways. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), one can follow its journey from reactant to product.

In the study of the Suzuki-Miyaura reaction, ¹³C kinetic isotope effects (KIEs) have been used to gain insight into the oxidative addition and transmetalation steps. nih.gov For example, a significant ¹³C KIE at the carbon atom attached to the halogen in the aryl halide is consistent with oxidative addition being a rate-limiting step. nih.gov Deuterium labeling has also been employed to study the stereochemistry of the transmetalation step in reactions involving alkylboranes, demonstrating that the transfer of the alkyl group from boron to palladium occurs with retention of configuration. acs.orgnih.gov While no specific isotopic labeling studies involving this compound have been found in the surveyed literature, such experiments would be highly valuable. For instance, deuterium labeling of the benzylic position could be used to probe for potential side reactions or alternative mechanistic pathways. A kinetic isotope effect study comparing the reaction rates of this compound and its deuterated analogue could provide information about the bond-breaking events in the rate-determining step. researchgate.net

Theoretical and Computational Studies of 4 Chlorobenzyl Boronic Acid Reactivity

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods provide information about the distribution of electrons and the resulting molecular geometry and orbital energies.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, offering a favorable balance between accuracy and computational cost. mdpi.com In the study of boronic acids, DFT is extensively used to determine stable molecular conformations and to analyze geometric parameters such as bond lengths and angles. nih.govdiva-portal.org

For (4-chlorobenzyl)boronic acid, DFT calculations would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. Key structural parameters that can be determined include:

Planarity: DFT can ascertain the degree of planarity of the boronic acid group relative to the benzene (B151609) ring. In many phenylboronic acids, the boronic acid group is found to be planar and coplanar with the aromatic ring to allow for conjugation between the ring's π-system and the vacant p-orbital of the boron atom. nih.gov

Bond Lengths and Angles: Precise values for C-B, B-O, O-H, and C-Cl bond lengths, as well as bond angles, are obtained. These computed values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For instance, the C-B bond distance is sensitive to the rotation of the boronic acid group; a shortening of this bond can indicate conjugation with the aromatic ring. nih.gov

The following table illustrates typical bond parameters that can be obtained from DFT calculations for a molecule like this compound, based on general findings for similar compounds.

| Parameter | Typical Calculated Value Range | Significance |

| C-B Bond Length | 1.55 - 1.57 Å | Indicates the strength and nature of the carbon-boron bond. |

| B-O Bond Length | 1.36 - 1.38 Å | Reflects the partial double bond character due to lone pair donation from oxygen to the empty p-orbital of boron. |

| ∠ C-C-B Bond Angle | ~120° | Consistent with sp² hybridization of the aromatic carbon atom. |

| ∠ O-B-O Bond Angle | ~120° | Indicates the trigonal planar geometry around the boron atom. |

Data are illustrative and based on general values for arylboronic acids.

Beyond geometry, DFT calculations provide a detailed picture of the molecule's molecular orbitals, which are crucial for understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. pearson.comlibretexts.org The energy and localization of these orbitals are key predictors of a molecule's behavior. youtube.comnih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the π-system of the chlorophenyl ring. mdpi.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity). The LUMO in boronic acids is typically associated with the vacant p-orbital on the boron atom, making it a Lewis acidic center. libretexts.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive. pearson.com

FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the analysis would suggest that the boron atom is the primary site for nucleophilic attack, while electrophilic attack would likely target the electron-rich aromatic ring. The distribution of the HOMO and LUMO across the molecule can be visualized using contour plots generated from DFT calculations. mdpi.com

| Orbital | Predicted Localization on this compound | Implied Reactivity |

| HOMO | Primarily on the chlorophenyl aromatic ring | Site for electrophilic attack; electron-donating region |

| LUMO | Primarily on the vacant p-orbital of the boron atom | Site for nucleophilic attack; Lewis acidic center |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is invaluable for mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Characterization and Energy Profile Mapping

A chemical reaction proceeds from reactants to products through a high-energy species known as the transition state (TS). Computationally locating and characterizing the TS is crucial for understanding the reaction mechanism. beilstein-journals.org For reactions involving this compound, such as Suzuki-Miyaura cross-coupling or esterification, DFT can be used to model the geometry of the transition state.

Once the structures of the reactants, intermediates, transition states, and products are optimized, their relative energies can be calculated to construct a reaction energy profile. researchgate.net This profile maps the energy of the system as the reaction progresses, with peaks corresponding to transition states and valleys to intermediates or stable species. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. Boronic acids are known to act as transition state analogues in some enzymatic reactions, forming tetrahedral adducts that mimic the transition state of hydrolysis, a process that can be modeled computationally. nih.govnih.gov

Modeling of Radical and Electron Transfer Pathways

While many reactions of boronic acids are ionic in nature, pathways involving radicals and single-electron transfer (SET) are also known. researchgate.net Computational methods can be employed to investigate the feasibility of these pathways. For instance, calculations can determine the energy changes associated with the addition or removal of an electron from this compound to form a radical anion or cation. nih.gov

Modeling these pathways involves calculating the structures and energies of the radical intermediates. Such studies can help determine whether a proposed radical mechanism is energetically plausible compared to an ionic alternative. Investigations into the generation of alkyl radicals from boronic esters, for example, suggest the involvement of an amino radical transfer process, a mechanism that can be explored through computational modeling. researchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A major goal of computational chemistry is to predict the outcome of a reaction without performing it in the laboratory. For this compound, this includes predicting its general reactivity and the selectivity of its reactions.

Reactivity: Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify the chemical reactivity of the molecule.

Regioselectivity: FMO theory is often used to predict where two molecules will react. The reaction is predicted to occur at the sites where the interacting frontier orbitals have the largest coefficients (i.e., highest orbital density). princeton.edu

Stereoselectivity: Predicting the stereochemical outcome of a reaction is more complex and often requires detailed modeling of the transition states leading to different stereoisomers. By comparing the activation energies of the competing transition states, the preferred stereochemical pathway can be identified. nih.gov For reactions involving chiral catalysts, DFT calculations can rationalize the observed enantioselectivities by analyzing steric and electronic effects in the transition state structures. nih.govresearchgate.net

Solvation Models and Environmental Effects in Computational Studies

The reactivity of this compound in solution is significantly influenced by its interactions with the surrounding solvent molecules. Computational chemistry provides powerful tools to model these interactions and understand their impact on reaction mechanisms and energetics. Solvation models are broadly categorized into implicit and explicit models, each offering a different balance between computational cost and accuracy.

Implicit Solvation Models:

Implicit or continuum solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. This approach significantly reduces the computational expense of the calculations. A cavity is created around the solute molecule, and the solute's interaction with the polarized solvent continuum is calculated.

Commonly used implicit solvation models include:

Polarizable Continuum Model (PCM): This is a widely used method where the cavity enclosing the solute is defined by a set of interlocking spheres. The electrostatic interaction between the solute and the solvent is then calculated based on the dielectric constant of the solvent. There are different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like Polarizable Continuum Model (C-PCM).

SMD Model: The "Solvation Model based on Density" is a universal solvation model that is parameterized for a wide range of solvents. It calculates the solvation free energy based on the electron density of the solute.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and physically realistic representation of the solvent environment by including a specific number of individual solvent molecules in the calculation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the reactivity of boronic acids.

However, the inclusion of explicit solvent molecules significantly increases the number of atoms in the system, making the calculations computationally much more demanding. To obtain statistically meaningful results, it is often necessary to perform molecular dynamics (MD) simulations to sample a wide range of solvent configurations.

Hybrid Solvation Models:

To balance the accuracy of explicit models with the efficiency of implicit models, hybrid or microsolvation models are often used. In this approach, a small number of explicit solvent molecules are included in the quantum mechanical calculation to account for specific short-range interactions, while the bulk solvent is treated as a continuum using an implicit model. This method has proven effective in studies of reaction mechanisms where a few solvent molecules play a direct role in the reaction, for example, by acting as proton shuttles or stabilizing transition states through hydrogen bonding.

Environmental Effects on Reactivity:

The choice of solvent can have a profound impact on the reactivity of this compound. The polarity of the solvent, its ability to form hydrogen bonds, and its Lewis acidity or basicity can all influence the stability of reactants, intermediates, and transition states.

For example, in the context of the Suzuki-Miyaura coupling, the solvent can affect:

The solubility of the reactants and catalyst.

The rate of the different elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

The stability of key intermediates.

Computational studies on related arylboronic acids have shown that polar aprotic solvents like dimethylformamide (DMF) or dioxane are often effective for these reactions. Theoretical calculations can help to rationalize these experimental observations by quantifying the energetic effects of the solvent on the reaction pathway.

While detailed computational studies specifically targeting the solvation and environmental effects on the reactivity of this compound are not prominently featured in the current scientific literature, the methodologies described above are the standard computational tools used to investigate such phenomena for this class of compounds. The application of these models would provide valuable insights into its reaction mechanisms and help in the rational design of reaction conditions.

Advanced Synthetic Applications of 4 Chlorobenzyl Boronic Acid As a Building Block

Construction of Complex Organic Architectures

Boronic acids are crucial reagents in organic synthesis, serving as key building blocks for constructing complex molecules. aablocks.comresearchgate.netrsc.org Their stability, low toxicity, and compatibility with a wide range of functional groups make them ideal for multi-step synthetic sequences. researchgate.net (4-Chlorobenzyl)boronic acid, in particular, offers a benzyl (B1604629) scaffold that can be incorporated into larger, more complex organic architectures.

The primary utility of this compound in this context is through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the benzyl group of the boronic acid with various organic halides or triflates. This capability enables synthetic chemists to piece together complex molecular frameworks with precision.

While direct examples detailing the multi-step synthesis of a specific complex natural product using this compound are highly specific, the principles are well-established within the broader context of using substituted arylboronic acids. The presence of the chloro-substituent on the phenyl ring provides an additional functional handle that can be used for further transformations after the initial C-C bond formation, adding another layer of complexity and versatility to the molecular design.

Synthesis of Diversely Functionalized Organic Intermediates

This compound is not only a building block for final target molecules but also a precursor for a variety of functionalized organic intermediates. The boronic acid group itself can be transformed, or it can facilitate reactions that functionalize the rest of the molecule.

One key application is in the synthesis of ketones. A transition-metal-free method has been developed for the C-H functionalization of aldehydes with boronic acids, using nitrosobenzene (B162901) as a reagent. ucm.es This process involves the simultaneous activation of the boronic acid to a boronate and the aldehyde's C-H bond to an iminium species, which then triggers an intramolecular migration from boron to carbon to form the C-C bond, yielding a ketone. ucm.es

Furthermore, boronic acids are precursors to various other boron-containing species, such as boronic esters (e.g., pinacol (B44631) esters) and N-methyliminodiacetic acid (MIDA) boronates. nih.gov These derivatives often exhibit enhanced stability and compatibility with a broader range of reaction conditions compared to the free boronic acid. nih.gov This allows for the synthesis of complex, functionalized intermediates that would be difficult to access otherwise. For example, converting this compound to its MIDA boronate protects the boronic acid group, allowing for chemical modifications on other parts of the molecule before liberating the boronic acid under mild conditions for a subsequent cross-coupling reaction. nih.gov

| Transformation | Reactants | Product Type | Significance |

| C-H Functionalization | Aldehyde, Nitrosobenzene | Ketone | Transition-metal-free synthesis of ketones. ucm.es |

| Esterification | Diols (e.g., Pinacol) | Boronic Ester | Increased stability and compatibility with various reagents. |

| MIDA Protection | N-methyliminodiacetic acid | MIDA Boronate | Allows for multi-step synthesis and iterative cross-coupling. nih.gov |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides | Biaryl or Substituted Alkene | Forms C-C bonds, introducing the 4-chlorobenzyl moiety. aablocks.com |

Integration into Supramolecular Chemistry and Covalent Organic Frameworks (COFs)

Boronic acids are foundational building blocks in supramolecular chemistry and for the construction of Covalent Organic Frameworks (COFs). bath.ac.uk Their ability to form reversible covalent bonds, particularly with diols to form boronic esters, is a key feature exploited in the self-assembly of organized architectures. bath.ac.uk COFs are crystalline porous polymers with ordered structures, and boronic acids are often used as linkers in their synthesis. tcichemicals.com

The self-condensation of boronic acids can produce boroxines, while condensation with catechols yields boronic esters; both are primary strategies for synthesizing COFs. tcichemicals.com this compound can be used as a monofunctional "truncating" agent in the synthesis of 3D COFs. northwestern.edu In this role, it co-crystallizes with a multifunctional core monomer (e.g., a tetrakis(boronic acid)), allowing for the controlled functionalization of the COF's pores. northwestern.edu The (4-Chlorobenzyl) group becomes incorporated into the framework's boroxine (B1236090) linkages, effectively functionalizing the interior surfaces of the material. northwestern.edu This approach demonstrates a simple and general method for modifying the chemical environment within these porous materials. northwestern.edu

In supramolecular chemistry, the boronic acid moiety is recognized for its ability to act as both a hydrogen bond donor and acceptor, similar to carboxylic acids. nih.gov This allows it to participate in the formation of complex, non-covalent assemblies. The incorporation of the 4-chlorobenzyl group can influence the packing and properties of these assemblies through steric and electronic effects.

| Application Area | Role of this compound | Key Interaction/Reaction | Resulting Structure |

| Covalent Organic Frameworks (COFs) | Truncating/Functionalizing Agent | Boroxine formation | Functionalized 3D porous network. northwestern.edu |

| Supramolecular Assembly | Building Block | Hydrogen bonding, Diol condensation | Organized molecular complexes and architectures. bath.ac.uknih.gov |

Applications in Materials Chemistry (e.g., Monolayer Doping on Silicon Surfaces)

The precise modification of surfaces is a cornerstone of modern materials chemistry and semiconductor fabrication. Monolayer doping (MLD) is an emerging technique for introducing dopant atoms into silicon with nanoscale precision, avoiding the crystal damage associated with traditional ion implantation. utwente.nl This method involves grafting a monolayer of dopant-containing molecules onto the silicon surface, followed by a thermal annealing step to drive the dopants into the substrate. utwente.nl

Arylboronic acids are excellent candidates for boron-based MLD. Research using 4-fluorophenylboronic acid, a close analog of this compound, has demonstrated the principles of this application. osti.gov These molecules can react with chlorine-terminated silicon surfaces (Cl-Si(100)) to form a Si-O-B linkage, covalently grafting a boron-containing monolayer to the surface. osti.gov The reaction with Cl-Si(100) is significantly more favorable than with hydrogen-terminated silicon, allowing for selective-area doping. osti.gov

Computational studies have shown that the reaction of 4-fluorophenylboronic acid with the Cl-Si(100) surface is thermodynamically favorable and leads to high-coverage monolayers. osti.gov The use of this compound would similarly allow for the formation of a boron-containing monolayer, with the chlorobenzyl group modifying the surface properties. The thermal annealing process would then drive boron atoms from the monolayer into the silicon lattice, creating a shallow, doped region. This method is critical for fabricating next-generation, three-dimensional electronic devices where uniform doping on complex surfaces is required. sjtu.edu.cn

Iterative Assembly Strategies Using Benzylboronic Acid Building Blocks

Inspired by the iterative processes found in nature, such as peptide synthesis, chemists have developed platforms for the automated, iterative assembly of small molecules. nih.govacs.orgnih.gov This approach relies on bifunctional building blocks that can be coupled together in a stepwise fashion. Boronic acids, particularly when protected as N-methyliminodiacetic acid (MIDA) boronates, are central to this strategy. acs.orgnih.gov

The iterative cross-coupling platform involves cycles of deprotection and coupling, analogous to solid-phase peptide synthesis. nih.gov A MIDA boronate building block is coupled to a substrate, and then the MIDA group is cleaved under mild conditions to reveal the free boronic acid, which is then ready for the next coupling reaction. This process can be repeated to build up complex carbon skeletons one building block at a time. nih.govgrillolabuc.com

This compound can be converted into its MIDA boronate derivative to serve as a building block in this synthetic platform. This allows for the precise, programmed installation of the 4-chlorobenzyl unit into a growing molecular chain. The strategy has been successfully used to synthesize a wide range of molecules, from linear Csp²-rich structures to complex polycyclic natural products. nih.govacs.orgnih.gov The development of automated synthesis machines based on this chemistry is helping to shift the bottleneck in small molecule science from synthesis to the exploration of function. acs.org This building block-based approach provides a highly flexible and efficient method for the construction of diverse and complex small molecules for applications in medicine, materials, and beyond. illinois.edu

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of arylboronic acids, while effective, often relies on organolithium or Grignard reagents, which can require cryogenic temperatures and strictly anhydrous conditions. A significant future trend is the development of more sustainable and practical synthetic routes. Research is increasingly focused on methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising area is the continued development of late-stage C-H borylation reactions. These methods allow for the direct conversion of a C-H bond on the benzene (B151609) ring to a C-B bond, bypassing the need for pre-functionalized starting materials like aryl halides. While benzylic C-H borylation is still a developing field, its advancement would provide a more atom-economical route to benzylboronic acids, including the 4-chloro substituted variant.

Furthermore, photochemical and electrochemical methods are gaining traction as green alternatives for the synthesis of boronic acids. rsc.org Photoinduced borylation, for instance, can often be performed under mild conditions with high functional group tolerance. rsc.org The development of visible-light-mediated protocols for the synthesis of (4-Chlorobenzyl)boronic acid could offer a more environmentally benign approach compared to traditional methods.

Exploration of New Catalytic Systems for Benzylboronic Acid Transformations